molecular formula C20H22O6 B3056833 Bis(2-phenoxyethyl) butanedioate CAS No. 7460-86-8

Bis(2-phenoxyethyl) butanedioate

Cat. No.: B3056833
CAS No.: 7460-86-8
M. Wt: 358.4 g/mol
InChI Key: JVQXQUVIYJRNRM-UHFFFAOYSA-N
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Description

Bis(2-phenoxyethyl) butanedioate is a diester derived from butanedioic acid (succinic acid) and 2-phenoxyethanol. Its molecular structure consists of two phenoxyethyl groups esterified to the terminal carboxyl groups of succinic acid. Phenoxyethyl substituents may confer unique characteristics, including enhanced lipophilicity and resistance to hydrolysis compared to alkyl esters.

Properties

IUPAC Name

bis(2-phenoxyethyl) butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c21-19(25-15-13-23-17-7-3-1-4-8-17)11-12-20(22)26-16-14-24-18-9-5-2-6-10-18/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQXQUVIYJRNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)CCC(=O)OCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30323537
Record name MLS003171565
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7460-86-8
Record name MLS003171565
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003171565
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-phenoxyethyl) butanedioate typically involves the esterification of butanedioic acid with 2-phenoxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and energy consumption while maximizing product purity and yield .

Chemical Reactions Analysis

Types of Reactions

Bis(2-phenoxyethyl) butanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the phenoxyethyl groups with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted esters or other derivatives .

Scientific Research Applications

Bis(2-phenoxyethyl) butanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and other organic reactions.

    Biology: The compound can be used in the development of biochemical assays and as a model compound for studying ester hydrolysis and other enzymatic reactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drug delivery systems and prodrugs.

    Industry: It is used in the production of polymers, resins, and other materials due to its ability to form stable ester linkages.

Mechanism of Action

The mechanism of action of bis(2-phenoxyethyl) butanedioate involves its interaction with various molecular targets and pathways. In biological systems, it can undergo hydrolysis to release 2-phenoxyethanol and butanedioic acid, which can then participate in metabolic pathways. The ester bonds in the compound are susceptible to enzymatic cleavage by esterases, leading to the formation of the corresponding alcohol and acid .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares molecular parameters of bis(2-phenoxyethyl) butanedioate with analogous esters:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
This compound* C₂₂H₂₂O₆ 382.41 Phenoxyethyl groups Aromatic rings, ether linkages
Bis(2-methylbutyl) butanedioate C₁₄H₂₆O₄ 270.35 Branched alkyl chains High hydrophobicity, low water solubility
Bis(2-methylpropyl) butanedioate C₁₂H₂₂O₄ 230.30 Short alkyl chains Enhanced volatility, used in pharmaceuticals
Bis(2-n-butoxyethyl) phthalate C₂₄H₃₈O₆ 446.56 Alkoxyethyl groups Plasticizer applications, moderate polarity

Physical and Chemical Properties

  • Solubility: Bis(2-methylbutyl) butanedioate () is insoluble in water but miscible with organic solvents, typical of hydrophobic esters. Bis(2-n-butoxyethyl) phthalate () has a density of 1.06 g/mL and low water solubility, aligning with its alkoxyethyl substituents . this compound is expected to exhibit even lower water solubility due to aromatic phenoxy groups.
  • Thermal Stability: Branched esters like bis(2-methylpropyl) butanedioate () show moderate thermal stability, suitable for synthesis at elevated temperatures . Phenoxyethyl esters may degrade at high temperatures due to ether bond cleavage.

Key Research Findings and Data Gaps

Synthesis Challenges: Phenoxyethyl esters require controlled reaction conditions to avoid ether bond degradation, unlike alkyl esters (e.g., bis(2-methylbutyl) butanedioate) .

Analytical Methods: CHNS elemental analysis and NMR spectroscopy are critical for verifying the purity of analogous esters (), suggesting similar protocols for this compound .

Biological Activity

Bis(2-phenoxyethyl) butanedioate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is an ester compound with the molecular formula C18H18O4C_{18}H_{18}O_4. Its structure consists of two phenoxyethyl groups attached to a butanedioate backbone. This structural configuration is essential for its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of phenoxyethyl esters display antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM) against S. aureusMIC (µM) against E. coli
Compound A2040
Compound B3050
This compoundTBDTBD

Note: TBD indicates that specific MIC data for this compound is not yet available.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The compound's cytotoxicity was evaluated using standard assays such as MTT and LDH release assays.

Table 2: Cytotoxic Effects on Cell Lines

Cell LineIC50 (µM)
HepG2TBD
HeLaTBD
MCF-7TBD

Note: Further research is required to determine specific IC50 values for these cell lines.

The biological activity of this compound may be attributed to its ability to disrupt cellular membranes or inhibit enzymatic functions within microbial cells. Preliminary studies suggest that it may interfere with DNA synthesis or protein expression in target organisms.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various esters, including this compound, against resistant strains of bacteria. The results indicated that while some derivatives showed promising activity, the specific efficacy of this compound remained inconclusive due to limited testing.

Study 2: Toxicological Assessment

Another investigation focused on the toxicological profile of this compound in animal models. The study aimed to evaluate its potential endocrine-disrupting effects and overall safety profile. Findings suggested that further exploration is necessary to fully understand its implications for human health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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